
Adenosine antagonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine antagonist-1 is a useful research compound. Its molecular formula is C18H13N7S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What is the primary adenosine receptor subtype targeted by Adenosine antagonist-1, and how does this inform experimental design?
this compound selectively inhibits the A3 adenosine receptor (AA3R) with a reported Ki value of 31.4 nM for human A3 receptors . This specificity is critical for designing studies focused on A3R-mediated pathways, such as immune modulation or neuroprotection. Researchers should validate receptor selectivity using comparative binding assays against other adenosine receptor subtypes (e.g., A1, A2A, A2B) to rule off-target effects .
Q. What methodological considerations are essential for in vitro studies using this compound?
- Cellular context : Use cell lines expressing endogenous A3 receptors (e.g., CHO cells transfected with human A3R) and confirm receptor expression via qPCR or flow cytometry .
- Concentration ranges : Optimize doses based on reported IC50 values (e.g., 120 nM in CHO cells) and account for adenosine levels in culture media, which may compete with the antagonist .
- Control experiments : Include non-targeting antagonists (e.g., A1/A2A-selective inhibitors) to isolate A3R-specific effects .
Q. How can researchers validate the functional inhibition of A3 receptors by this compound?
Combine radioligand binding assays (to confirm receptor occupancy) with functional readouts like cAMP modulation. A3R activation typically reduces cAMP via Gi/o coupling; thus, effective antagonism should reverse this effect. Include positive controls like MRS-1191 (a known A3R antagonist) for comparison .
Advanced Research Questions
Q. How does cross-reactivity with other adenosine receptor subtypes impact data interpretation, and how can this be mitigated?
Although this compound is A3R-selective, low-affinity interactions with A1 or A2B receptors may occur at higher concentrations. To address this:
- Perform dose-response curves across receptor subtypes.
- Use knockout models (e.g., A3R−/− cells) to confirm on-target effects .
- Compare results with dual antagonists (e.g., AB928 for A2A/A2B) to identify confounding signals .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or tissue-specific receptor expression. Solutions include:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations of the antagonist to ensure adequate exposure .
- Tissue-specific knockdown : Use conditional A3R knockout models to isolate organ-level effects .
- Combination studies : Pair with adenosine deaminase (ADA) inhibitors to modulate extracellular adenosine levels, mimicking in vitro conditions .
Q. What advanced analytical methods are recommended for studying this compound’s mechanism in disease models?
- Receptor dimerization assays : Investigate A3R heterodimerization with other GPCRs (e.g., P2Y receptors) using FRET or BRET .
- Transcriptomic profiling : RNA-seq or single-cell sequencing to identify downstream pathways (e.g., NF-κB or MAPK) in disease-relevant tissues .
- Metabolomic analysis : Quantify adenosine and its metabolites (e.g., inosine) via LC-MS to assess enzymatic and receptor activity .
Q. Methodological and Ethical Considerations
Q. How should researchers address reproducibility challenges in studies involving this compound?
- Standardize protocols : Detail antagonist preparation (e.g., solvent, storage conditions) and batch-to-batch variability checks .
- Data transparency : Publish raw binding curves, statistical analyses, and negative results to avoid publication bias .
- Collaborative validation : Replicate key findings in independent labs using shared compound aliquots .
Q. What ethical considerations apply when using this compound in preclinical models?
- Animal welfare : Adhere to 3R principles (Replacement, Reduction, Refinement) in rodent studies, particularly for chronic dosing .
- Clinical relevance : Justify translational potential through rigorous biomarker validation (e.g., A3R overexpression in human disease tissues) .
Q. Tables: Key Data for Experimental Design
Parameter | Value | Reference |
---|---|---|
A3R Ki (human) | 31.4 nM | |
IC50 (CHO cells) | 120 nM | |
Selectivity (vs. A2A) | >915-fold | |
Purity | >98% | |
Recommended storage | -20°C (dry powder), -80°C (DMSO) |
属性
分子式 |
C18H13N7S |
---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
3-[5-(2-methylimidazol-1-yl)-2-(pyrazin-2-ylamino)-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C18H13N7S/c1-12-21-7-8-25(12)17-16(14-4-2-3-13(9-14)10-19)24-18(26-17)23-15-11-20-5-6-22-15/h2-9,11H,1H3,(H,22,23,24) |
InChI 键 |
YNGFNKUXMJZNCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1C2=C(N=C(S2)NC3=NC=CN=C3)C4=CC=CC(=C4)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。